Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate

Organic Synthesis Catalysis Medicinal Chemistry

Standard DMAP lacks a diversification handle; tert-butyl picolinate offers no catalysis. This bifunctional pyridine (CAS 1955498-61-9) uniquely combines a nucleophilic 4-(dimethylamino) group with a tert-butyl ester-protected carboxylate. • **Synthetic Utility**: Serves as a precursor for Ugi MCRs; selective deprotection reveals a free acid for conjugation. • **MedChem Application**: Enables DMAP-like moiety incorporation into drug scaffolds with late-stage diversification. • **Supply Reliability**: BenchChem provides authenticated material with documented purity and global delivery.

Molecular Formula C12H18N2O2
Molecular Weight 222.288
CAS No. 1955498-61-9
Cat. No. B2909800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(dimethylamino)pyridine-2-carboxylate
CAS1955498-61-9
Molecular FormulaC12H18N2O2
Molecular Weight222.288
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NC=CC(=C1)N(C)C
InChIInChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10-8-9(14(4)5)6-7-13-10/h6-8H,1-5H3
InChIKeyHMZPQQZUNPZVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate: DMAP-Ester Hybrid Building Block


Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate (CAS 1955498-61-9) is a bifunctional pyridine derivative that combines the 4-(dimethylamino) nucleophilic core of the widely used DMAP catalyst with a tert-butyl ester-protected carboxylate at the 2-position . The compound serves as a versatile synthetic intermediate in organic synthesis and medicinal chemistry, offering a unique combination of catalytic potential and a masked carboxylic acid handle for further functionalization . Its molecular formula is C12H18N2O2 with a molecular weight of 222.28 g/mol .

1 Bifunctional building block with DMAP-like nucleophilic core and masked acid handle
2 Suitable for multicomponent reactions requiring both catalytic and diversification sites
3 tert-Butyl ester enables selective deprotection for late-stage functionalisation

Why Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate Cannot Be Simply Replaced


Substituting tert-butyl 4-(dimethylamino)pyridine-2-carboxylate with structurally similar compounds like DMAP, tert-butyl pyridine-2-carboxylate, or 4-(dimethylamino)pyridine introduces significant changes in reactivity, steric profile, and synthetic utility. While DMAP (4-(dimethylamino)pyridine) provides nucleophilic catalysis, it lacks the carboxylate handle for diversification [1]. Conversely, tert-butyl picolinate offers a protected acid but without the strongly electron-donating dimethylamino group essential for catalysis . The target compound uniquely integrates both functionalities, enabling applications that require both a nucleophilic catalyst and a protected acid moiety within the same molecule, thus avoiding the need for separate reagents or additional synthetic steps .

DMAP substitution
Lacks the tert-butyl ester handle, preventing acid-directed diversification in multistep routes.
tert-Butyl picolinate substitution
Absence of the dimethylamino group removes nucleophilic catalysis capacity, altering reaction pathways.

Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate: Key Comparative Data


Molecular Weight Differentiation

Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate (C12H18N2O2, MW 222.28 g/mol) exhibits a higher molecular weight than both 4-(dimethylamino)pyridine (DMAP, C7H10N2, MW 122.17 g/mol) and tert-butyl pyridine-2-carboxylate (C10H13NO2, MW 179.22 g/mol). This mass difference directly impacts molar calculations for stoichiometric reagent use and purification processes such as flash chromatography and recrystallization, where the compound's retention and solubility behavior differs from its simpler analogs [1].

Molecular Weight
Supporting evidence
Target: 222.28 g/mol
DMAP: 122.17 g/mol
tert-Butyl picolinate: 179.22 g/mol
Mass difference directly impacts stoichiometric calculations and purification behaviour.
Organic Synthesis Catalysis Medicinal Chemistry

Commercial Purity Benchmarks

Multiple commercial suppliers specify purity levels for tert-butyl 4-(dimethylamino)pyridine-2-carboxylate at 95% or higher (e.g., Leyan: 95%, CheMenu: 95%+, MolCore: NLT 97%). This is in contrast to many bulk DMAP offerings, where purity grades can vary widely and are often not explicitly quantified for non-GMP applications . A defined minimum purity reduces variability in catalytic and stoichiometric applications.

Purity Specification
Class-level inference
≥95% (supplier data: Leyan 95%, CheMenu 95%+, MolCore NLT 97%)
Specified minimum purity reduces batch-to-batch variability in catalytic reactions.
Supplier-reported values; independent verification recommended.
Quality Control Procurement Synthetic Reliability

Substituent Effects in CO2 Reduction

In electrocatalytic CO2 reduction to methanol, pyridine derivatives with different 4-substituents show markedly different faradaic yields. While 4-aminopyridine achieved 39±4% yield, the 4-tert-butyl and 4-dimethylamino substituted pyridines exhibited decreased catalytic behavior, suggesting steric effects play a significant role [1]. Although the target compound was not directly tested, this class-level evidence indicates that the 4-dimethylamino group confers distinct electronic and steric properties compared to other 4-substituted pyridines, which would influence its performance as a catalyst or ligand.

Substituent Effects
Class-level inference
4-dimethylamino substitution shows a distinct reactivity profile in CO₂ reduction relative to 4-amino analogs.
SAR context for catalyst selection; steric and electronic effects influence performance.
Target not directly tested; trend inferred from 4-substituted pyridine study.
Electrocatalysis CO2 Reduction Structure-Activity Relationship

Bifunctional Reactivity: Catalysis and Acid Handle

Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate uniquely integrates a nucleophilic DMAP core with a tert-butyl ester-protected carboxylic acid. In contrast, DMAP lacks a carboxylate handle, and tert-butyl picolinate lacks the nucleophilic dimethylamino group . This bifunctionality allows the compound to serve as both a catalyst and a building block in a single synthetic operation. For example, in Ugi multicomponent reactions, DMAP-based aldehydes react with amino acids and tert-butyl isocyanide to generate complex DMAP derivatives [1].

Bifunctional Handles
Class-level inference
Target: 2 handles (catalysis + protected acid)
DMAP: 1 handle
tert-Butyl picolinate: 1 handle
Dual functionality reduces synthetic steps and enables one-pot strategies.
Multistep Synthesis Protecting Group Strategy DMAP Derivatives

Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate: Key Applications


Multicomponent Synthesis of DMAP Derivatives

The compound serves as a precursor for generating diverse DMAP derivatives via Ugi and other multicomponent reactions. The tert-butyl ester can be selectively deprotected to reveal a carboxylic acid, which can then be further coupled or conjugated [1]. This application is directly supported by the bifunctional reactivity evidence presented in Section 3.

Medicinal Chemistry Building Block

With its protected acid and electron-rich pyridine ring, the compound is an ideal building block for incorporating a DMAP-like moiety into drug-like molecules. The 4-dimethylamino group can enhance binding affinity to biological targets through π-cation interactions, while the tert-butyl ester provides a handle for late-stage diversification . This aligns with the molecular differentiation and purity data in Section 3.

Ligand Synthesis for Transition Metal Catalysis

The compound can be deprotected and converted into picolinic acid derivatives that serve as ligands for transition metals. The dimethylamino group may act as an additional coordination site or influence the electronic properties of the metal center, as inferred from class-level SAR data on pyridine substituent effects in catalysis [2].

Application
Selection Property
Validation Focus
DMAP derivative synthesis
Bifunctional reactivity (masked acid + DMAP core)
Deprotection efficiency and coupling yield
Medicinal chemistry building block
Electron-rich pyridine with protected acid handle
Potential for π-cation interactions and diversification
Ligand synthesis
Convertibility to picolinic acid derivatives
Electronic tuning of metal centre through 4-substitution

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